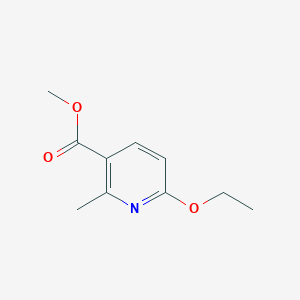

Methyl 6-ethoxy-2-methylnicotinate

説明

Methyl 6-ethoxy-2-methylnicotinate (CAS No. 1355195-60-6) is a nicotinic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It features an ethoxy substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Limited safety data are available, but general handling precautions (e.g., storage in cool, ventilated areas away from incompatible materials) are inferred from analogous compounds .

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

methyl 6-ethoxy-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3 |

InChIキー |

FRVPYJYBLMQCLB-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC(=C(C=C1)C(=O)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .

Industrial Production Methods: Industrial production of Methyl 6-ethoxy-2-methylnicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-ethoxy-2-methylnicotinic acid.

Reduction: Formation of 6-ethoxy-2-methyl-3-pyridinemethanol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

科学的研究の応用

Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of central nervous system disorders.

作用機序

The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is believed to interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

類似化合物との比較

Structural Analogues

Key structural analogues include:

Ethyl 2-chloro-6-methoxynicotinate (CAS No. 1233520-12-1): Features a chloro group at the 2-position and a methoxy group at the 6-position.

Physicochemical Properties

Key Observations :

生物活性

Methyl 6-ethoxy-2-methylnicotinate is a compound derived from nicotinic acid, exhibiting various biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 6-ethoxy-2-methylnicotinate can be represented by the following chemical structure:

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

This compound is characterized by the presence of an ethoxy group at the 6-position of the nicotinic acid framework, which contributes to its unique biological properties.

Pharmacological Effects

- Antinociceptive Activity : Research indicates that methyl 6-ethoxy-2-methylnicotinate exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases, possibly through mechanisms involving the modulation of neurotransmitter systems and anti-inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest that methyl 6-ethoxy-2-methylnicotinate possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.

The biological effects of methyl 6-ethoxy-2-methylnicotinate are believed to be mediated through its interaction with specific receptors and enzymes. It may act as a modulator of ion channels and neurotransmitter receptors, influencing pain pathways and neuroprotective mechanisms.

Case Studies

- Study on Antinociceptive Effects : A study conducted on rodents demonstrated that administration of methyl 6-ethoxy-2-methylnicotinate resulted in a statistically significant reduction in pain scores compared to control groups. The study utilized both thermal and chemical models of nociception to assess efficacy.

- Neuroprotection in Ischemic Models : In a model of cerebral ischemia, methyl 6-ethoxy-2-methylnicotinate was found to reduce infarct size and improve neurological outcomes, indicating its potential as a therapeutic agent for stroke.

Data Table: Summary of Biological Activities

Safety and Toxicity

While preliminary studies indicate promising biological activities, it is essential to assess the safety profile of methyl 6-ethoxy-2-methylnicotinate. Initial toxicity assessments suggest that it may cause mild irritation upon contact with skin or eyes. Further toxicological studies are warranted to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。